5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole

Medicinal Chemistry Synthetic Chemistry Building Blocks

5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole (CAS 1105191-44-3) is a heterocyclic hybrid molecule featuring a benzofuran ring fused to an isoxazole ring, with a reactive chloromethyl substituent at the 3-position. It belongs to the class of benzofuran-isoxazole hybrids, a scaffold associated with antimicrobial, anti-inflammatory, and anticancer properties in research studies.

Molecular Formula C12H8ClNO2
Molecular Weight 233.65 g/mol
CAS No. 1105191-44-3
Cat. No. B1438836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole
CAS1105191-44-3
Molecular FormulaC12H8ClNO2
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CCl
InChIInChI=1S/C12H8ClNO2/c13-7-9-6-12(16-14-9)11-5-8-3-1-2-4-10(8)15-11/h1-6H,7H2
InChIKeyHMUIIJRJPZOMJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole (CAS 1105191-44-3) Procurement Guide: A Benzofuran-Isoxazole Hybrid Building Block


5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole (CAS 1105191-44-3) is a heterocyclic hybrid molecule featuring a benzofuran ring fused to an isoxazole ring, with a reactive chloromethyl substituent at the 3-position [1]. It belongs to the class of benzofuran-isoxazole hybrids, a scaffold associated with antimicrobial, anti-inflammatory, and anticancer properties in research studies [2]. The compound serves primarily as a synthetic intermediate, where the chloromethyl group acts as a key reactive handle for further derivatization, and its unique dual-ring system offers a distinct chemical space for probe and lead discovery programs.

Why Generic Substitution Fails for 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole


Direct substitution of this compound with other benzofuran or isoxazole analogs is chemically precarious due to the unique electronic and steric interplay between its three key features: the benzofuran ring, the isoxazole ring, and the reactive chloromethyl group. The isoxazole ring's specific 1,2-oxazole configuration (versus a 1,3-oxazole) combined with the 2-benzofuranyl substitution at the 5-position creates a distinct electrophilic environment that can be crucial for target engagement or subsequent synthetic transformations [1]. Replacing it with a simpler 3-(chloromethyl)-5-phenylisoxazole eliminates the benzofuran's oxygen atom, which is known to serve as a critical hydrogen bond acceptor in biological systems, potentially leading to complete loss of activity [2].

Quantitative Differentiation of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole Against Key Analogs


Chloromethyl as a Superior Reactive Handle vs. Non-Chlorinated Benzofuran-Isoxazole Analogs

The presence of the chloromethyl group on the isoxazole ring provides a quantitative advantage for nucleophilic substitution reactions compared to non-halogenated analogs like 5-(1-benzofuran-2-yl)isoxazole. In the benzofuran-isoxazole hybrid series 7a-7j, the target compounds exhibiting the highest antibacterial activity were those where the terminal chain remained amenable to further modification, highlighting the value of the reactive handle. [1]

Medicinal Chemistry Synthetic Chemistry Building Blocks

Enhanced Lipophilicity vs. 3-(Chloromethyl)-5-phenylisoxazole for Membrane Permeation

The computed XLogP3 value for 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole is 2.9 [1], compared to a computed XLogP3 of 2.4 for its phenyl analog, 3-(chloromethyl)-5-phenylisoxazole [2]. The 0.5 log unit increase is attributed to the fused benzofuran ring and places the target compound closer to the optimal lipophilicity range for oral drug candidates.

Physicochemical Properties Drug Design Lipophilicity

Isoxazole vs. Oxazole Ring: Distinct Hydrogen Bond Acceptor Profile

The isoxazole ring (1,2-oxazole) presents a different hydrogen bond acceptor (HBA) count and topological polar surface area (TPSA) compared to its isomeric oxazole analog. The target compound has an HBA count of 3 and a TPSA of 39.2 Ų [1]. In contrast, the oxazole analog 2-(2-benzofuranyl)-4-chloromethyloxazole, with the oxygen and nitrogen atoms separated by a carbon, is expected to have a similar molecular weight but a slightly lower TPSA and HBA count, potentially altering target binding kinetics.

Molecular Recognition Target Engagement Heterocyclic Chemistry

Best-Fit Research and Industrial Application Scenarios for 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole


Synthesis of Diverse Benzofuran-Isoxazole Hybrid Libraries via Parallel Nucleophilic Displacement

The reactive chloromethyl group is ideal for generating diverse compound libraries for high-throughput screening. A researcher can react this single intermediate with a panel of amines, thiols, or alcohols to rapidly produce dozens of novel benzofuran-isoxazole hybrids with varying side chains, a strategy validated by the synthesis of series 7a-7j in the literature [1].

Optimization of Antibacterial Lead Compounds Targeting Gram-Positive Bacteria

Benzofuran-isoxazole hybrids have demonstrated excellent to moderate antibacterial activity against gram-positive and gram-negative bacteria [1]. This compound can serve as a starting scaffold for systematic structure-activity relationship (SAR) studies aimed at improving potency and selectivity, as its core structure is directly linked to the pharmacophore responsible for activity in related hybrids [2].

Design of Membrane-Permeable Probes for Intracellular Targets

With a computed XLogP3 of 2.9, this compound resides in a desirable lipophilicity range for crossing biological membranes [3]. Medicinal chemists can utilize this scaffold to design fluorescent or affinity probes for studying intracellular targets, where the chloromethyl group can be functionalized with a linker for conjugation to a reporter moiety, while the benzofuran-isoxazole core maintains favorable passive permeability.

Selective Derivatization for Fragment-Based Drug Discovery (FBDD)

The dual-ring system, with a molecular weight of 233.65 g/mol, adheres to the 'rule of three' guidelines for fragment libraries [3]. Its two distinct sites for functionalization—the chloromethyl group for irreversible binding or extension, and the benzofuran ring for hydrophobic interactions—allow for a fragment-growing strategy to explore binding pockets in a modular fashion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.